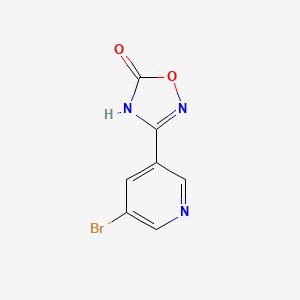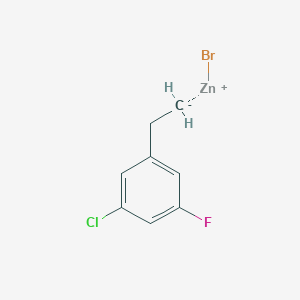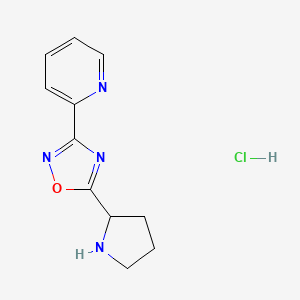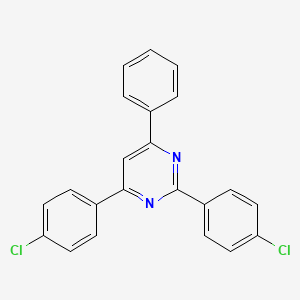
2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C12H13ClN2. Es ist ein Derivat von Pyrimidin, einer heterozyklischen aromatischen organischen Verbindung, die Pyridin ähnelt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid beinhaltet typischerweise die Reaktion von 2-Phenylpyrimidin mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt, und ein Katalysator kann verwendet werden, um die Reaktionsgeschwindigkeit zu erhöhen. Das Produkt wird dann durch Umkristallisation oder Chromatographietechniken gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid große Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung automatisierter Systeme und fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Es kann zu Aminen oder anderen reduzierten Derivaten reduziert werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Halogene, Säuren oder Basen können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Einsatzkontext variieren.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenyl-2-(2-pyridinyl)ethanamin-Hydrochlorid
- N,N-Diethyl-2-(2-pyrazinyl)ethanamin-Hydrochlorid
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamin-Hydrochlorid
Einzigartigkeit
2-(2-Phenylpyrimidin-5-YL)ethanamin-Hydrochlorid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm unterschiedliche physikalische und chemische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für bestimmte Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
1196151-26-4 |
|---|---|
Molekularformel |
C12H14ClN3 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
2-(2-phenylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,13H2;1H |
InChI-Schlüssel |
YMTUGPIHIJTNBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)

![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)




![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)

